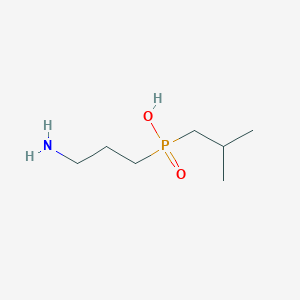

3-Aminopropyl(isobutyl)phosphinic acid

Cat. No. B8353707

M. Wt: 179.20 g/mol

InChI Key: LPDXOZQQBPOYJU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05051524

Procedure details

A mixture of 14.76 g (0.12 mol) of 3-aminopropylphosphonous acid and 96.72 g (0.6 mol) of hexamethyldisilazane is refluxed under an atmosphere of argon with stirring for 16 hours to give a solution. To this solution are added at reflux 60 ml of diethyleneglycol dimethylether and the solution is refluxed for additional 2 hours. The reaction is cooled to 120° and 38.75 g (0.3 mol) of N-ethyl-diisopropyl-amine are added within 20 minutes followed by addition of 54.06 g (0.3 mol) of isobutyl iodide over a period of 20 minutes. The reaction mixture is heated with stirring for 22 hours. After cooling to 10°, the white precipitate is filtered off and the filtrate is evaporated under reduced pressure. The clear solution is cooled, diluted with dichloromethane (300 ml) and extracted three times with 2N hydrochloric acid (3×100 ml). The combined hydrochloric acid-extracts are evaporated in vacuo to dryness, and re-evaporated twice with water (2×100 ml) to give a white solid, which is suspended in 600 ml of acetone and stirred for 1 hour at 20°. 3-Aminopropyl(isobutyl)phosphinic acid hydrochloride (25.3 g),m.p. 149°=155°, is isolated by filtration. After recrystallisation from n-propanol/acetone (200/100 ml) pure 3-aminopropyl(isobutyl)phosphinic acid hydrochloride of m.p. 154°-156°, is obtained. 15.4 g of 3-aminopropyl(isobutyl)phosphinic acid hydrochloride are dissolved in 75 ml of methanol and 300 ml of propylenoxide are added with stirring. After standing overnight at 4°, a white solid precipitates. The precipitate is collected by filtration and recrystallized from n-propanol to give pure 3-aminopropyl(isobutyl)phosphinic acid, m.p. 250°-253° (dec.).

Name

3-aminopropyl(isobutyl)phosphinic acid hydrochloride

Quantity

15.4 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

Cl.[NH2:2][CH2:3][CH2:4][CH2:5][P:6]([CH2:9][CH:10]([CH3:12])[CH3:11])(=[O:8])[OH:7].C1OC1C>CO>[NH2:2][CH2:3][CH2:4][CH2:5][P:6]([CH2:9][CH:10]([CH3:12])[CH3:11])(=[O:7])[OH:8] |f:0.1|

|

Inputs

Step One

|

Name

|

3-aminopropyl(isobutyl)phosphinic acid hydrochloride

|

|

Quantity

|

15.4 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.NCCCP(O)(=O)CC(C)C

|

|

Name

|

|

|

Quantity

|

75 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1C(C)O1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After recrystallisation from n-propanol/acetone (200/100 ml) pure 3-aminopropyl(isobutyl)phosphinic acid hydrochloride of m.p. 154°-156°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a white solid precipitates

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate is collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recrystallized from n-propanol

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NCCCP(O)(=O)CC(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |